molecular formula C29H33N5O2S2 B12144379 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12144379
M. Wt: 547.7 g/mol
InChI Key: GDNLERSVSDXPSG-GFMRDNFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring three core components:

4H-pyrido[1,2-a]pyrimidin-4-one scaffold: A fused bicyclic system providing rigidity and planar geometry.

Thiazolidinone moiety: A 5-membered ring with a hexyl substituent at position 3, a thioxo group at position 2, and a methylidene linkage to the pyrido-pyrimidinone core.

Properties

Molecular Formula

C29H33N5O2S2

Molecular Weight

547.7 g/mol

IUPAC Name

(5Z)-3-hexyl-5-[[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H33N5O2S2/c1-3-4-5-9-14-34-28(36)24(38-29(34)37)20-23-26(30-25-21(2)11-10-15-33(25)27(23)35)32-18-16-31(17-19-32)22-12-7-6-8-13-22/h6-8,10-13,15,20H,3-5,9,14,16-19H2,1-2H3/b24-20-

InChI Key

GDNLERSVSDXPSG-GFMRDNFCSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactionsCommon reagents used in these reactions include various aldehydes, amines, and catalysts under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiazolidine ring can modulate enzyme activity. These interactions can lead to various biological effects, such as anticonvulsant or antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thiazolidinone and Piperazine Moieties

The target compound’s activity and physicochemical properties are influenced by substitutions on the thiazolidinone and piperazine groups. Key analogs and their differences are summarized below:

Compound ID Thiazolidinone Substituent Piperazine Substituent Key Properties/Applications Reference
Target Compound 3-Hexyl 4-Phenyl Enhanced lipophilicity (hexyl chain)
361996-53-4 3-Methyl 4-Methylpiperazinyl Improved solubility (methyl group)
380582-47-8 3-Allyl 4-Ethylpiperazinyl Potential metabolic instability (allyl)
361995-00-8 3-Isobutyl 2,6-Dimethylmorpholinyl Altered receptor affinity (morpholinyl)
Compound 3-Allyl 4-Benzylpiperazinyl Increased steric bulk (benzyl)

Key Observations :

  • Hexyl vs.
  • Piperazine Substitutions : The 4-phenyl group in the target compound may favor π-π stacking interactions in receptor binding compared to alkyl-substituted analogs (e.g., 4-methyl or 4-ethyl) .

Spectroscopic and Computational Comparisons

NMR Analysis ()
  • Region A (Protons 39–44): Chemical shifts in this region vary with thiazolidinone substituents. The hexyl chain’s electron-donating effects may upfield-shift adjacent protons compared to allyl/methyl analogs .
  • Region B (Protons 29–36) : Piperazine substituents (e.g., phenyl vs. benzyl) alter electronic environments, detectable via downfield shifts in aromatic protons .
QSAR Predictions ()
  • The hexyl and phenylpiperazinyl groups place the target compound in a distinct QSAR cluster compared to analogs with shorter chains or morpholinyl groups. This suggests unique bioactivity profiles, possibly targeting lipid-associated enzymes or GPCRs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.